molecular formula C18H17NO B11855615 1-(1-Benzyl-1H-indol-2-yl)propan-1-one CAS No. 112402-18-3

1-(1-Benzyl-1H-indol-2-yl)propan-1-one

Katalognummer: B11855615
CAS-Nummer: 112402-18-3
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: RIIJJXPWOVPNGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzyl-1H-indol-2-yl)propan-1-one is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a propanone group at the second position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with indole and benzyl chloride.

    N-Benzylation: Indole undergoes N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Friedel-Crafts Acylation: The N-benzylindole is then subjected to Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Benzyl-1H-indol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound oxides or acids.

    Reduction: Formation of 1-(1-Benzyl-1H-indol-2-yl)propan-1-ol.

    Substitution: Formation of halogenated derivatives of the indole ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-1H-indole: Lacks the propanone group, making it less reactive in certain chemical reactions.

    1-(1H-Indol-3-yl)propan-1-one: Similar structure but without the benzyl group, leading to different biological activities.

    1-(1-Benzyl-1H-indol-3-yl)ethanone: Contains an ethanone group instead of a propanone group, affecting its reactivity and applications.

Uniqueness: 1-(1-Benzyl-1H-indol-2-yl)propan-1-one is unique due to the presence of both the benzyl and propanone groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

112402-18-3

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

1-(1-benzylindol-2-yl)propan-1-one

InChI

InChI=1S/C18H17NO/c1-2-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

InChI-Schlüssel

RIIJJXPWOVPNGK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.